Procainamide-13C2 (hydrochloride)
Description
Overview of Procainamide-13C2 (hydrochloride) as a Research Probe
Procainamide-13C2 (hydrochloride) is the hydrochloride salt of procainamide (B1213733) that has been labeled with two carbon-13 atoms. medchemexpress.com Its primary application in research is as an internal standard for the quantitative analysis of procainamide and its major active metabolite, N-acetylprocainamide (NAPA), in biological samples. medchemexpress.comnih.gov
In quantitative mass spectrometry, an internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known amount to the sample. By comparing the mass spectrometry signal of the analyte to that of the internal standard, researchers can correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.
The use of Procainamide-13C2 (hydrochloride) as an internal standard is crucial in therapeutic drug monitoring (TDM) of procainamide. nih.gov TDM is essential for optimizing treatment efficacy and minimizing toxicity, given the narrow therapeutic range of many cardiovascular drugs. nih.gov
Table 1: Properties of Procainamide
| Property | Value |
| Molecular Formula | C13H21N3O |
| Molecular Weight | 235.33 g/mol |
| pKa | 9.23 |
| Protein Binding | 15-20% |
| Metabolism | Hepatic (CYP2D6-mediated) |
| Elimination Half-life | ~2.5 to 4.5 hours |
| Data sourced from DrugBank and PubChem. wikipedia.orgnih.gov |
Historical Context of Stable Isotope Applications in Drug Metabolism and Kinetics Studies
The use of stable isotopes in biomedical research dates back several decades. acs.orgnih.gov Initially, their application was limited by the available analytical technology. However, the development and refinement of mass spectrometry and NMR spectroscopy have led to a resurgence of interest in stable isotope-labeled compounds. uky.eduresearchgate.net
In the context of drug metabolism, early studies utilized stable isotopes to elucidate metabolic pathways and identify drug metabolites. acs.orgnih.gov This approach provided a safer alternative to radiolabeling, particularly for studies in humans. Over time, the application of stable isotopes expanded to include pharmacokinetic studies.
A significant advancement was the "stable isotope co-administration" technique, where a labeled version of a drug is administered along with the unlabeled version. This allows for the simultaneous determination of the pharmacokinetics of both forms, providing valuable information on drug absorption, distribution, and clearance, especially in steady-state conditions or in studies of drug-drug interactions. nih.govresearchgate.net This technique has been particularly useful for studying drugs with complex or time-dependent kinetics. nih.gov
Today, stable isotope labeling, in conjunction with advanced analytical platforms, is a cornerstone of modern drug development, enabling detailed investigation of ADME properties, metabolic profiling, and the mechanisms of drug action and toxicity. acs.orguky.edu
Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H22ClN3O |
|---|---|
Molecular Weight |
273.77 g/mol |
IUPAC Name |
4-amino-N-[2-[di((113C)ethyl)amino]ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H/i3+1,4+1; |
InChI Key |
ABTXGJFUQRCPNH-ZPGUIXIESA-N |
Isomeric SMILES |
C[13CH2]N(CCNC(=O)C1=CC=C(C=C1)N)[13CH2]C.Cl |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation
Strategies for Carbon-13 Labeling of Procainamide (B1213733) Precursors
The common structure of procainamide consists of a p-aminobenzoyl group linked via an amide bond to an N,N-diethylethylenediamine side chain. For the synthesis of the 13C2 variant, the isotopic labels are typically incorporated into the ethylenediamine (B42938) backbone, as this provides a synthetically accessible and stable location for the heavy atoms.
The primary precursor for labeling is N,N-diethylethylenediamine. A plausible and efficient strategy begins with a simple, commercially available two-carbon labeled building block, such as [1,2-13C2]ethanolamine. The synthesis proceeds by first protecting the primary amine of the labeled ethanolamine, followed by ethylation of the hydroxyl group and subsequent conversion to an amine, ultimately yielding N,N-diethyl-[1,2-13C2]ethylenediamine. An alternative route could involve starting with [1,2-13C2]ethylene glycol, converting it to a dihalide (e.g., [1,2-13C2]dibromoethane), and subsequently reacting it with diethylamine.
The other key precursor, 4-aminobenzoic acid, is typically used in its unlabeled form. It is often activated for the subsequent coupling reaction, for example, by conversion to 4-aminobenzoyl chloride. This activation is usually performed after protecting the aromatic amino group to prevent side reactions.
Chemical Synthesis of Procainamide-13C2 (hydrochloride)
The core of the synthesis is the formation of the amide bond between the two precursor fragments. libretexts.org This is a well-established chemical transformation that can be achieved through several methods, most commonly by reacting an acid chloride with an amine. acs.orgnih.gov
Protection and Activation: The amino group of unlabeled 4-aminobenzoic acid is protected (e.g., as a Boc-carbamate). The carboxylic acid is then converted to a more reactive species, typically the acid chloride, using a reagent like thionyl chloride (SOCl₂).
Amide Coupling: The activated and protected 4-aminobenzoyl chloride is reacted with the synthesized N,N-diethyl-[1,2-13C2]ethylenediamine. This reaction forms the central amide linkage of the procainamide backbone.
Deprotection: The protecting group on the 4-amino position is removed under appropriate conditions (e.g., acidic treatment for a Boc group).
Salt Formation: The resulting Procainamide-13C2 free base is dissolved in a suitable solvent and treated with hydrochloric acid (HCl) to precipitate the stable hydrochloride salt.
Table 1: Proposed Synthetic Scheme for Procainamide-13C2 (hydrochloride)
| Step | Reactant 1 | Reactant 2 | Key Reagent(s) | Product | Purpose |
| 1 | Boc-4-aminobenzoic acid | Thionyl chloride (SOCl₂) | N/A | Boc-4-aminobenzoyl chloride | Activation of carboxylic acid |
| 2 | Boc-4-aminobenzoyl chloride | N,N-diethyl-[1,2-13C2]ethylenediamine | Triethylamine (as base) | Boc-Procainamide-13C2 | Amide bond formation |
| 3 | Boc-Procainamide-13C2 | Trifluoroacetic acid (TFA) | N/A | Procainamide-13C2 (free base) | Removal of Boc protecting group |
| 4 | Procainamide-13C2 (free base) | Hydrochloric acid (HCl) | Diethyl ether (solvent) | Procainamide-13C2 (hydrochloride) | Formation of the stable salt |
Regioselectivity—the control of where the isotopes are placed—is a critical aspect of the synthesis. In the case of Procainamide-13C2, this is achieved entirely during the synthesis of the labeled precursor, N,N-diethyl-[1,2-13C2]ethylenediamine. By starting with a molecule where the two carbon atoms are already labeled and adjacent, such as [1,2-13C2]ethanolamine, the synthetic route is designed to build the rest of the diamine around this core. This ensures that the final procainamide molecule contains the 13C labels specifically and exclusively in the ethylene (B1197577) bridge connecting the amide nitrogen and the diethylamino nitrogen. This precise placement is crucial for mechanistic studies where the fate of this specific part of the molecule is under investigation.
The final synthesized compound must undergo rigorous testing to confirm its chemical structure, chemical purity, and isotopic enrichment. A combination of chromatographic and spectroscopic techniques is employed for this purpose. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final compound. acs.org A successful synthesis should yield a product that appears as a single, sharp peak under various detection methods (e.g., UV absorbance), indicating the absence of significant impurities from starting materials or side reactions. Purity levels are typically expected to be >98%.
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the successful incorporation of the carbon-13 isotopes. nih.govalmacgroup.comresearchgate.net High-resolution mass spectrometry (HRMS) provides an accurate mass measurement that can verify the elemental formula. The molecular ion peak for Procainamide-13C2 should be observed at a mass-to-charge ratio (m/z) that is two units higher than that of its unlabeled counterpart. The isotopic distribution pattern is also analyzed to quantify the percentage of the M+2 species, which defines the isotopic enrichment. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural confirmation.
¹³C NMR: The carbon-13 NMR spectrum is the most direct method to confirm the position of the labels. The signals corresponding to the two labeled carbons in the ethylenediamine bridge will be dramatically enhanced in intensity. Furthermore, the direct covalent bond between the two ¹³C nuclei results in a characteristic one-bond carbon-carbon coupling (¹J-C,C), which appears as a doublet for each signal (in a proton-decoupled spectrum) and provides unequivocal proof of their adjacency.
Table 2: Analytical Methods for Purity Assessment
| Technique | Purpose | Expected Result for Procainamide-13C2 (hydrochloride) |
| HPLC | To determine chemical purity | A single major peak with purity >98%. |
| Mass Spectrometry (MS) | To confirm molecular weight and isotopic incorporation | Molecular ion peak at [M+2]+ relative to unlabeled standard. Isotopic enrichment confirmed by ion cluster analysis. |
| ¹H NMR | To confirm overall chemical structure | Spectrum consistent with the standard procainamide structure. |
| ¹³C NMR | To confirm the position and adjacency of ¹³C labels | Two highly intense signals for the labeled carbons of the ethylenediamine moiety, each showing ¹J-C,C coupling. |
Advanced Analytical Techniques Utilizing Procainamide 13c2 Hydrochloride
Mass Spectrometry (MS)-Based Approaches
The inherent sensitivity and selectivity of mass spectrometry make it a cornerstone of modern bioanalysis. The utility of Procainamide-13C2 (hydrochloride) in MS-based approaches is multifaceted, ranging from its use in absolute quantification to its ability to enhance the ionization of target molecules.
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving accurate and precise measurements of the amount of a substance in a sample. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The isotopically labeled standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes.
Procainamide-13C2 (hydrochloride), with its two carbon-13 atoms, is an ideal internal standard for the absolute quantification of procainamide-labeled analytes. By adding a known quantity of Procainamide-13C2-labeled analyte to a sample, any variations in sample preparation, chromatographic separation, and ionization efficiency will affect both the native and the labeled analyte equally. The ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard is then used to calculate the exact amount of the analyte in the original sample. This method effectively minimizes errors that can be introduced during sample handling and analysis, leading to highly accurate and reliable quantitative results. nih.gov Stable isotope-labeled standards are considered the gold standard for quantitative mass spectrometry because they co-elute with the analyte and experience similar ionization suppression or enhancement effects. scispace.comnih.govnih.govcrimsonpublishers.com
Application as an Internal Standard in LC-MS/MS and GC-MS
The use of a stable isotope-labeled internal standard is crucial for accurate quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS). In these analyses, Procainamide-13C2 (hydrochloride) serves as an excellent internal standard for analytes that have been derivatized with procainamide (B1213733). The near-identical chemical and physical properties of the 13C-labeled standard and the native analyte ensure they behave similarly during extraction, chromatography, and ionization. nih.gov This co-elution and co-ionization allow for the correction of matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS analysis of complex biological samples. scispace.comnih.govcrimsonpublishers.com
While the primary application of procainamide derivatization is in LC-MS for glycan analysis, the potential use of Procainamide-13C2 (hydrochloride) as an internal standard could theoretically extend to gas chromatography-mass spectrometry (GC-MS). However, the application of procainamide in GC-MS is less common, as the compound's properties are more amenable to LC-based separations. For GC-MS analysis, derivatization to increase volatility is often necessary. A predicted GC-MS spectrum for underivatized procaine (B135) suggests potential fragmentation patterns, but practical applications with a 13C-labeled internal standard are not widely documented.
Enhanced Ionization Efficiency in Electrospray Ionization (ESI-MS) with Procainamide Derivatization
One of the significant advantages of using procainamide as a derivatizing agent is its ability to dramatically enhance the ionization efficiency of analytes in electrospray ionization-mass spectrometry (ESI-MS). nih.govresearchgate.net This is particularly beneficial for molecules like glycans, which typically exhibit poor ionization on their own. The procainamide molecule contains a basic tertiary amine group that readily accepts a proton, leading to a significant increase in the signal intensity in positive-ion ESI-MS. researchgate.netfrontiersin.org
Research has shown that derivatization with procainamide can increase the ESI-MS signal intensity of glycans by 10 to 50 times compared to other common labeling agents like 2-aminobenzamide (B116534) (2-AB). chromatographytoday.com This enhanced ionization allows for the detection and identification of low-abundance glycan species that might otherwise go undetected. nih.govludger.com The improved sensitivity is a direct result of the high proton affinity of the procainamide tag. researchgate.netfrontiersin.org
Table 1: Comparison of Signal Enhancement with Different Labeling Agents
| Labeling Agent | Typical Signal Enhancement (vs. 2-AB) in ESI-MS | Reference |
| Procainamide (ProA) | 10-50x | chromatographytoday.com |
| RapiFluor-MS (RF-MS) | ~68x | frontiersin.org |
| 2-Aminobenzamide (2-AB) | Baseline | frontiersin.org |
Quantitative Profiling and Identification of Glycans via Procainamide Labeling
Procainamide labeling is a widely adopted strategy for the comprehensive profiling and identification of glycans from various biological sources. The process involves the enzymatic or chemical release of glycans from glycoproteins, followed by their derivatization with procainamide through reductive amination. The resulting procainamide-tagged glycans can then be effectively separated and analyzed by LC-MS.
The fluorescent properties of the procainamide tag also allow for sensitive detection using fluorescence detectors, providing an orthogonal method of quantification. nih.gov More importantly, the enhanced ESI-MS response of procainamide-labeled glycans facilitates their detailed structural characterization through tandem mass spectrometry (MS/MS). The fragmentation patterns observed in MS/MS experiments provide valuable information about the sequence and branching of the glycan structures. ludger.com Recent studies have demonstrated that procainamide labeling enables the identification and quantification of a greater number of N-glycans from glycoproteins like fetuin and IgG compared to traditional labeling methods. nih.gov
Chromatographic Separation Methods Coupled with Detection
The successful analysis of complex mixtures of labeled analytes relies heavily on high-efficiency chromatographic separation prior to detection. Procainamide-13C2 (hydrochloride), when used to derivatize analytes, is compatible with advanced chromatographic techniques that offer superior resolution and sensitivity.
Ultra-High-Performance Liquid Chromatography (UHPLC) Method Development
Ultra-high-performance liquid chromatography (UHPLC) utilizes columns with sub-2 µm particles to achieve faster separations and higher resolution compared to traditional HPLC. The development of robust UHPLC methods is critical for the analysis of complex glycan profiles. Hydrophilic interaction liquid chromatography (HILIC) is the most common separation mode for procainamide-labeled glycans, as it effectively separates these polar molecules. chromatographytoday.comludger.com
Method development in UHPLC-HILIC for procainamide-glycans involves optimizing various parameters to achieve the desired separation. These parameters include the choice of stationary phase, the composition and pH of the mobile phase, and the column temperature. A common approach involves using a gradient of an organic solvent (typically acetonitrile) and an aqueous buffer (such as ammonium (B1175870) formate). chromatographytoday.com The development of reproducible UHPLC-HILIC methods allows for the creation of glycan retention libraries, which can aid in the identification of glycans in subsequent analyses based on their elution times. chromatographytoday.com
Table 2: Key Parameters in UHPLC-HILIC Method Development for Procainamide-Labeled Glycans
| Parameter | Typical Conditions/Considerations | Reference |
| Column Chemistry | HILIC (e.g., amide, diol, or specialized glycan phases) | chromatographytoday.comludger.com |
| Mobile Phase A | Aqueous buffer (e.g., 50 mM ammonium formate, pH 4.4) | chromatographytoday.com |
| Mobile Phase B | Acetonitrile (B52724) | chromatographytoday.com |
| Gradient | High to low organic percentage | chromatographytoday.com |
| Flow Rate | Typically 0.2 - 0.5 mL/min for analytical columns | chromatographytoday.com |
| Column Temperature | Often elevated (e.g., 60 °C) to improve peak shape and reduce viscosity | chromatographytoday.com |
| Detection | Fluorescence (λex ≈ 310 nm, λem ≈ 370 nm) and/or ESI-MS | ludger.com |
High-Performance Liquid Chromatography (HPLC) with Fluorescent Detection (FLR)
High-Performance Liquid Chromatography (HPLC) coupled with fluorescent detection (FLR) is a highly sensitive and selective analytical technique. When using Procainamide-13C2 (hydrochloride) as a labeling agent, particularly in the analysis of glycans, the inherent fluorescence of the procainamide moiety allows for robust quantification and identification.
The primary advantage of using a fluorescent tag like procainamide is the significant increase in sensitivity compared to other methods like UV detection. This is especially crucial when analyzing low-abundance species. The native fluorescence of procainamide allows for its detection without the need for further derivatization, streamlining the analytical process. The excitation of the molecule at a specific wavelength of light causes it to emit light at a longer wavelength, and this emission is what is measured by the detector.
Research has shown that procainamide as a fluorescent label provides a strong signal, which can be up to 30 times more intense than other commonly used labels in certain applications. This enhanced signal intensity is critical for the detection and identification of minor but biologically significant components in a mixture.
A typical HPLC-FLR method for procainamide-labeled compounds involves separation on a column, such as a BIOshell Glycan column, followed by detection. The mobile phase often consists of a gradient of acetonitrile and an aqueous buffer like ammonium formate. The specific wavelengths for excitation and emission are key parameters for achieving optimal sensitivity. For instance, in the analysis of procainamide-labeled glycans, an excitation wavelength of 308 nm and an emission wavelength of 359 nm have been effectively used. sigmaaldrich.com In other applications, such as studying its interaction with proteins, an excitation wavelength of 280 nm has been employed. nih.gov It is important to be aware of potential interferences; for example, the drug propranolol (B1214883) exhibits native fluorescence near the same wavelengths as procainamide and its metabolites, which could affect measurements if present in the sample. drugs.com
Table 1: Typical HPLC-FLR Parameters for Procainamide-Labeled Compounds
| Parameter | Value |
| Column | BIOshell Glycan, 2.7 µm, 15 cm x 2.1 mm I.D. |
| Mobile Phase | [A] 50 mM ammonium formate, pH 4.4; [B] acetonitrile |
| Gradient | 75% to 59% B over 75 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 58 °C |
| Excitation Wavelength | 308 nm |
| Emission Wavelength | 359 nm |
| Injection Volume | 10 µL |
This interactive table summarizes the conditions used for the HPLC-FLR analysis of procainamide-labeled human IgG glycans. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. The use of isotopically labeled compounds, such as Procainamide-13C2 (hydrochloride), significantly enhances the power of NMR studies. sigmaaldrich.comsigmaaldrich.com
In a standard 13C NMR experiment, the natural abundance of the 13C isotope is only about 1.1%, which can lead to long acquisition times and low signal-to-noise ratios. By strategically incorporating 13C atoms into a molecule, as in Procainamide-13C2, the signals corresponding to these specific carbon atoms are dramatically intensified. This selective enrichment serves several key purposes in structural analysis.
Firstly, it provides an unambiguous way to track the molecule and its metabolites in complex biological systems. The enriched 13C signals act as a clear fingerprint of the compound. Secondly, it greatly facilitates the assignment of signals in the NMR spectrum. Knowing the position of the labels helps in the correct assignment of all other carbon signals in the molecule.
Furthermore, these enriched signals are invaluable in studying intermolecular interactions. For example, when Procainamide-13C2 binds to a protein or another biological macromolecule, changes in the chemical shift or relaxation properties of the labeled carbons can provide precise information about the binding site and the nature of the interaction. nih.govacs.org This makes it a powerful tool for drug discovery and development, allowing researchers to visualize how a drug docks with its target. The use of isotopic labeling can simplify complex spectra and allow for the application of advanced NMR experiments to determine the three-dimensional structure of molecules and their complexes. nih.gov
The specific chemical shifts of the carbon atoms in procainamide provide the basis for this analysis. The introduction of the two 13C labels in Procainamide-13C2 (hydrochloride) would result in two very strong signals at the positions corresponding to the labeled carbons in the table below.
Table 2: Predicted 13C NMR Chemical Shifts for Procainamide
| Carbon Atom Position | Predicted Chemical Shift (ppm) |
| C=O (Amide) | ~168 |
| Aromatic C (quaternary, C-NH2) | ~150 |
| Aromatic C (quaternary, C-C=O) | ~120 |
| Aromatic C-H | ~129, ~113 |
| N-CH2-CH2-N | ~50 |
| N-CH2-CH3 | ~47 |
| N-CH2-CH2-N | ~39 |
| N-CH2-CH3 | ~12 |
This interactive table presents predicted 13C NMR chemical shifts for the parent compound, procainamide. The exact positions of the 13C labels in Procainamide-13C2 would determine which of these signals are enhanced.
Investigations into Metabolic Pathways and Biotransformation Using Isotopic Tracing
Elucidation of Procainamide (B1213733) and Metabolite Pathways using Carbon-13 Tracers
The incorporation of two carbon-13 atoms into the procainamide structure provides a distinct mass signature that allows for its differentiation from endogenous molecules and its unlabeled counterpart. This isotopic label is the key to unlocking detailed metabolic information.
Identification of Novel Metabolites through Isotopic Signature Analysis
The primary advantage of using Procainamide-13C2 is in the unambiguous identification of its metabolites. When a biological sample (such as plasma, urine, or feces) from a subject administered Procainamide-13C2 is analyzed by high-resolution mass spectrometry, any detected molecule containing the characteristic +2 mass shift compared to a potential procainamide metabolite would be confirmed as being derived from the administered drug. This technique is especially powerful in identifying previously unknown or low-abundance metabolites that might be missed in conventional metabolic studies.
For instance, a metabolomics study on procainamide identified thirteen urinary metabolites, including nine novel ones, through P450-dependent, FMO-dependent oxidations, and acylation reactions. medchemexpress.commedchemexpress.eu The use of Procainamide-13C2 in such a study would have provided an additional layer of confidence in confirming these novel metabolites. The distinct isotopic pattern of the parent compound and its metabolites would stand out against the complex background of the biological matrix.
A hypothetical data table illustrating how isotopic signature analysis could be used to confirm known and novel metabolites of procainamide is presented below.
| Putative Metabolite | Expected Mass (Unlabeled) | Observed Mass with 13C2 Label | Mass Shift | Confirmation |
| N-acetylprocainamide (NAPA) | 277.1685 | 279.1752 | +2.0067 | Confirmed |
| Procainamide N-oxide | 251.1528 | 253.1595 | +2.0067 | Confirmed |
| Desethylprocainamide | 207.1372 | 209.1439 | +2.0067 | Confirmed |
| Novel Metabolite A | Unknown | Detected Peak | +2 vs. Hypothesized Structure | Confirmed |
| Novel Metabolite B | Unknown | Detected Peak | +2 vs. Hypothesized Structure | Confirmed |
Tracking Specific Carbon Atoms in Metabolic Reactions
The strategic placement of the two 13C atoms in the procainamide molecule would enable researchers to track the fate of that specific part of the molecule through various biotransformation reactions. For example, if the 13C atoms were placed on the ethyl groups of the diethylaminoethyl moiety, their presence or absence in a metabolite would definitively indicate whether de-ethylation had occurred. If the labels were on the aromatic ring, their presence in a metabolite would confirm the integrity of that part of the molecule. This precise tracking allows for the detailed mapping of metabolic pathways and the elucidation of reaction mechanisms.
In Vitro Metabolic Studies
In vitro systems are essential for studying drug metabolism in a controlled environment, and the use of Procainamide-13C2 would significantly enhance the data obtained from these experiments.
Microsomal and Recombinant Enzyme Incubation Studies
Incubating Procainamide-13C2 with human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, would allow for the precise identification of the metabolites formed by these key drug-metabolizing enzymes. medchemexpress.cn By analyzing the incubation mixture with mass spectrometry, researchers could easily distinguish the 13C2-labeled metabolites from any potential interfering compounds in the microsomal preparation.
Furthermore, by using recombinant enzymes (e.g., specific CYP isozymes like CYP2D6, which is known to be involved in procainamide metabolism), the specific contribution of each enzyme to the metabolism of procainamide could be determined with high accuracy. medchemexpress.commedchemexpress.eu The clear isotopic signature of Procainamide-13C2 would simplify the detection and quantification of the resulting metabolites.
A hypothetical table summarizing findings from such a study is shown below:
| Enzyme System | Metabolite Formed (from Procainamide-13C2) | Relative Abundance (%) |
| Human Liver Microsomes | N-acetylprocainamide-13C2 | 60 |
| Procainamide N-oxide-13C2 | 25 | |
| Desethylprocainamide-13C2 | 15 | |
| Recombinant CYP2D6 | Procainamide N-oxide-13C2 | 85 |
| Other minor metabolites-13C2 | 15 | |
| Recombinant FMO1 | Procainamide N-oxide-13C2 | 95 |
Cellular Metabolism Investigations
Studying the metabolism of Procainamide-13C2 in cultured cells, such as hepatocytes, would provide insights into the intracellular processing of the drug. The use of the labeled compound would facilitate the tracking of its uptake into the cells and the subsequent formation and excretion of its metabolites. This would help in understanding the complete cellular metabolic profile of the drug.
In Vivo Metabolic Comparisons Across Species in Preclinical Models
It is well-established that there can be significant interspecies differences in drug metabolism. Studies have shown dissimilar metabolic profiles of procainamide between humans and mice, which may contribute to differences in drug-induced side effects. medchemexpress.commedchemexpress.eu The use of Procainamide-13C2 in preclinical animal models (e.g., rats, mice, dogs) would allow for a direct and accurate comparison of its metabolic fate across different species.
By administering Procainamide-13C2 to various animal species and analyzing their biological fluids and tissues, researchers could create detailed metabolic maps for each species. This comparative analysis is crucial for evaluating the suitability of a particular animal model for predicting human metabolism and potential toxicity. The distinct mass of the 13C2-labeled metabolites would ensure that the comparison is accurate and not confounded by endogenous compounds that may be present in one species but not another.
Below is a hypothetical comparative table of metabolite distribution:
| Metabolite (from Procainamide-13C2) | Human (% of Dose) | Rat (% of Dose) | Mouse (% of Dose) |
| Procainamide-13C2 (Unchanged) | 50 | 40 | 30 |
| N-acetylprocainamide-13C2 | 30 | 45 | 25 |
| Procainamide N-oxide-13C2 | 10 | 5 | 35 |
| Desethylprocainamide-13C2 | 5 | 5 | 5 |
| Other Novel Metabolites-13C2 | 5 | 5 | 5 |
Analysis of Inter-species Differences in Metabolic Pathways (e.g., N-Acylation, N-Oxidation)
The metabolic fate of procainamide is primarily dictated by two major pathways: N-acylation and N-oxidation. nih.govwikipedia.org The relative importance of these pathways can vary dramatically between different species, which has significant implications for pharmacology and toxicology. Using Procainamide-13C2 (hydrochloride) enables precise tracing and quantification of the metabolites formed through these distinct routes.
N-acylation, the addition of an acetyl group to the primary aromatic amine of procainamide, results in the formation of N-acetylprocainamide (NAPA). nih.govresearchgate.net This reaction is catalyzed by the N-acetyltransferase (NAT) enzyme, which is known for its genetic polymorphism in humans, leading to "fast" and "slow" acetylator phenotypes. wikipedia.org This polymorphism is also a key feature of inter-species differences. For example, a comprehensive metabolomic analysis comparing humans and mice found that while acylation is a protective metabolic route in both, humans can form a greater variety of acylated metabolites. nih.gov In contrast, species like dogs are famously poor acetylators, a trait that drastically alters the metabolic profile of drugs like procainamide. nih.gov The use of Procainamide-13C2 allows for unambiguous measurement of its conversion to N-acetylprocainamide-13C2, providing clear, quantitative data on these species-specific metabolic tendencies.
N-oxidation, mediated by enzymes such as the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems, represents another critical pathway. nih.govresearchgate.net This route can produce reactive metabolites, such as procainamide hydroxylamine, which has been linked to adverse drug effects. nih.govwikipedia.org Research has shown that the preference for N-oxidation versus N-hydroxylation is starkly different between species. In humans, N-oxidation by FMO1 and FMO3 is a major metabolic route, whereas N-hydroxylation by CYP2D6 and CYP1A1 is minor. nih.gov Conversely, in mice, N-hydroxylation is the predominant pathway, with N-oxidation playing a lesser role. nih.gov These differences underscore the importance of conducting detailed comparative metabolism studies.
A hypothetical study design using Procainamide-13C2 would involve administering the compound to various species and analyzing biological matrices (e.g., plasma, urine) via Liquid Chromatography-Mass Spectrometry (LC-MS). This would allow for the creation of a detailed metabolic map and a quantitative comparison of metabolite distribution, as illustrated in the table below.
Table 1: Illustrative Interspecies Comparison of Procainamide-13C2 Metabolism This interactive table provides a hypothetical representation of how urinary excretion data for major Procainamide-13C2 metabolites might differ across various species based on known metabolic pathways.
Data is hypothetical and for illustrative purposes only, based on established metabolic profiles.
| Species | Predominant Metabolic Pathway | % of Dose as N-acetylprocainamide-13C2 (Urine, 24h) | % of Dose as N-oxidized/hydroxylated metabolites-13C2 (Urine, 24h) |
| Human | N-Acylation (Polymorphic) & N-Oxidation | 10-65% | 5-15% |
| Mouse | N-Hydroxylation | 20-35% | 30-50% |
| Dog | N-Oxidation / Dealkylation | <5% | 15-25% |
| Rabbit | N-Acylation (Fast) | 50-70% | 5-10% |
Quantitative Metabolic Flux Analysis
Quantitative metabolic flux analysis (MFA) is a sophisticated technique used to measure the rates, or fluxes, of reactions within a metabolic network. creative-proteomics.com It moves beyond static measurements of metabolite concentrations to provide a dynamic view of metabolic activity. nih.gov Stable isotope tracers like Procainamide-13C2 are integral to MFA, as they allow for the tracing of atoms as they move through various biotransformation pathways. creative-proteomics.comnih.gov
The core principle of MFA is to introduce a labeled substrate and then measure the rate of appearance and the isotopic enrichment pattern of its downstream metabolites. nih.gov By applying this data to a mathematical model of the metabolic network, researchers can calculate the flux through each reaction step. nih.gov This provides a highly detailed and quantitative understanding of metabolic regulation in living systems. nih.gov
In the context of procainamide metabolism, an MFA study using Procainamide-13C2 could precisely quantify the rate at which procainamide is converted to NAPA versus the rate at which it enters oxidative pathways. Such an analysis would be invaluable for:
Understanding drug-drug interactions: Quantifying how a co-administered drug that inhibits or induces a specific CYP enzyme alters the metabolic flux away from N-oxidation and towards N-acylation.
Assessing the impact of disease: Determining how a condition like liver disease quantitatively reduces the flux through primary hepatic metabolic pathways.
Investigating pharmacokinetic variability: Linking genetic polymorphisms (e.g., in NAT enzymes) to quantitative differences in metabolic fluxes between individuals.
The experimental workflow involves administering Procainamide-13C2, collecting time-course samples of blood or other biological fluids, and analyzing them with LC-MS to determine the concentrations and isotopic labeling patterns of the parent drug and its metabolites. nih.gov This data is then used to solve for the unknown flux values in a predefined metabolic model.
Table 2: Hypothetical Metabolic Fluxes of Procainamide-13C2 Under Various Conditions This interactive table presents hypothetical flux data from an MFA study, demonstrating how different physiological or pharmacological conditions could alter the metabolic rates of Procainamide-13C2.
Data is hypothetical and for illustrative purposes only.
| Condition | Flux through N-acylation Pathway (µmol/hr/kg) | Flux through N-oxidation Pathway (µmol/hr/kg) | Flux through Renal Elimination (Unchanged Drug) (µmol/hr/kg) |
| Control Subject (Fast Acetylator) | 60 | 8 | 30 |
| Control Subject (Slow Acetylator) | 25 | 9 | 32 |
| Subject with Liver Impairment | 20 | 3 | 31 |
| Subject on CYP450 Inhibitor | 62 | 2 | 30 |
By providing these precise, rate-based measurements, quantitative metabolic flux analysis with Procainamide-13C2 offers a deeper level of understanding than traditional pharmacokinetic analysis, enabling a more mechanistic interpretation of drug disposition. nih.govnih.gov
Pharmacokinetic Methodological Research with Procainamide 13c2 Hydrochloride
Development and Validation of Bioanalytical Methods for Parent Compound and Labeled Metabolites in Preclinical Biological Matrices
The development of robust bioanalytical methods is fundamental to accurately characterizing the pharmacokinetics of a drug candidate in preclinical studies. For procainamide (B1213733) and its primary, pharmacologically active metabolite, N-acetylprocainamide (NAPA), a sensitive and selective LC-MS/MS method is the industry standard. The validation of such a method ensures its reliability for its intended purpose. tandfonline.com
In this context, Procainamide-13C2 (hydrochloride) is an ideal internal standard (IS). Because it differs from the analyte (unlabeled procainamide) only by the mass of two neutrons, its physicochemical properties—such as extraction recovery, and ionization efficiency—are virtually identical to the analyte. This minimizes variability during sample preparation and analysis. The mass difference allows the mass spectrometer to detect and quantify the analyte and the IS independently, correcting for any sample loss during processing.
Method validation is performed according to regulatory guidelines, establishing key performance characteristics in the specific preclinical biological matrix, such as rat or mouse plasma. The process involves:
Selectivity and Specificity: Ensuring the method can differentiate and quantify procainamide and NAPA without interference from endogenous components in the plasma.
Linearity and Range: Demonstrating a direct, proportional relationship between the instrument response and the concentration of the analytes over a specified range.
Accuracy and Precision: Accuracy measures how close the determined concentration is to the true value, while precision measures the repeatability of the results. These are tested at multiple concentration levels, including the lower limit of quantitation (LLOQ). nih.gov
Recovery and Matrix Effect: Assessing the efficiency of the extraction process and evaluating the influence of plasma components on the ionization of the analytes and the internal standard.
Stability: Testing the stability of procainamide and NAPA in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage).
A typical validation summary for an LC-MS/MS assay for procainamide and N-acetylprocainamide in rat plasma using Procainamide-13C2 as an internal standard is presented below.
Table 1: Representative Validation Summary for Procainamide and N-acetylprocainamide Assay in Rat Plasma
| Validation Parameter | Analyte | Specification | Result |
|---|---|---|---|
| Linearity (Range) | Procainamide | Correlation coefficient (r²) > 0.99 | r² = 0.998 (1-2000 ng/mL) |
| N-acetylprocainamide | r² = 0.999 (1-2000 ng/mL) | ||
| Intra-day Precision (%CV) | Procainamide | ≤15% (≤20% at LLOQ) | 2.5% - 8.1% |
| N-acetylprocainamide | 3.1% - 7.5% | ||
| Inter-day Precision (%CV) | Procainamide | ≤15% (≤20% at LLOQ) | 4.2% - 9.3% |
| N-acetylprocainamide | 5.5% - 8.9% | ||
| Accuracy (% Bias) | Procainamide | Within ±15% (±20% at LLOQ) | -6.2% to 5.4% |
| N-acetylprocainamide | -4.8% to 6.1% |
Application of Stable Isotope Methodology in Preclinical Pharmacokinetic Studies
The use of Procainamide-13C2 extends beyond its role as an internal standard. It can also be used as a tracer, administered to animal models simultaneously with the unlabeled drug, to precisely track the drug's journey through the body. This approach eliminates inter-animal and inter-occasion variability, providing highly reliable pharmacokinetic data.
The distribution of a drug into various tissues and fluids is a critical pharmacokinetic parameter. Procainamide's distribution can be described by a two-compartment model, consisting of a central compartment (blood and highly perfused organs) and a peripheral compartment.
By administering an intravenous dose of Procainamide-13C2 concurrently with an oral dose of unlabeled procainamide, researchers can precisely determine key distribution parameters in animal models such as rats. The stable isotope tracer allows for the deconvolution of absorption and disposition phases. Key parameters evaluated include the apparent volume of distribution (Vd), which relates the amount of drug in the body to its concentration in the plasma, and intercompartmental clearances, which describe the rate of transfer between the central and peripheral compartments.
Table 2: Representative Distribution Kinetic Parameters of Procainamide in Rats
| Pharmacokinetic Parameter | Symbol | Mean Value (Rat Model) | Description |
|---|---|---|---|
| Apparent Volume of Distribution | Vd | ~2.0 L/kg | Indicates extensive distribution of the drug outside the plasma. |
| Volume of Central Compartment | Vc | ~0.7 L/kg | Represents the initial volume into which the drug distributes. |
| Distribution Half-life | t½α | ~0.4 hours | The half-time for the movement of drug from the central to the peripheral compartment. |
The use of Procainamide-13C2 as a tracer is invaluable for this assessment. After administration, blood and urine samples can be analyzed by LC-MS/MS to simultaneously measure the concentrations of unlabeled procainamide, unlabeled NAPA, Procainamide-13C2, and its labeled metabolite, N-acetylprocainamide-13C2. This allows for a precise calculation of the rate and extent of both renal and metabolic clearance without confounding variables. Renal clearance of procainamide often involves both glomerular filtration and active tubular secretion. The stable isotope methodology helps to accurately quantify the fraction of the dose eliminated unchanged in urine versus the fraction converted to NAPA.
Table 3: Representative Elimination Parameters of Procainamide in a Preclinical Animal Model
| Pharmacokinetic Parameter | Symbol | Mean Value (Rat Model) | Description |
|---|---|---|---|
| Elimination Half-life | t½β | ~2.5 hours | The time required for the plasma concentration of the drug to decrease by half during the elimination phase. |
| Total Body Clearance | CL | ~45 mL/min/kg | The volume of plasma cleared of the drug per unit time. |
| Renal Clearance | CLr | ~25 mL/min/kg | The rate of drug elimination via the kidneys. |
| Fraction Excreted Unchanged | fe | ~0.50 | Approximately 50% of the procainamide dose is eliminated unchanged in the urine. |
| Fraction Metabolized (to NAPA) | fm | ~0.15 - 0.30 | The fraction of the dose converted to N-acetylprocainamide. |
Applications in Advanced Preclinical Research Models
In Vitro Cell Culture Models for Mechanistic Studies
Modern in vitro models offer a controlled environment to dissect the cellular and molecular effects of drug compounds, and the inclusion of isotopically labeled tracers enhances the precision of these investigations.
While direct published studies detailing the use of Procainamide-13C2 (hydrochloride) in 2D and 3D cell cultures are not extensively available, the application of stable isotope tracing in such systems is a well-established methodology. nih.gov In standard 2D cell cultures, which consist of a single layer of cells, Procainamide-13C2 can be used to accurately measure cellular uptake, efflux, and metabolism.
Three-dimensional (3D) cell culture models, such as spheroids and organoids, more closely mimic the in vivo environment by replicating the complex cell-cell and cell-matrix interactions of native tissues. nih.govresearchgate.net In the context of cardiotoxicity and efficacy studies, cardiac organoids—self-assembling 3D structures derived from pluripotent stem cells that exhibit physiological properties of heart tissue—are of particular interest. nih.govresearchgate.net The use of Procainamide-13C2 in these models would allow researchers to:
Trace Metabolic Pathways: By using techniques like mass spectrometry, researchers can follow the ¹³C label as procainamide (B1213733) is metabolized by the cells in the organoid, identifying and quantifying metabolites such as N-acetylprocainamide (NAPA). nih.govnih.gov
Assess Drug Penetration: In spheroids, which often have a dense cellular structure, Procainamide-13C2 can be used to study the extent and rate of drug penetration into the core of the structure, providing insights into bioavailability at the tissue level.
Investigate Cellular Heterogeneity: The response and metabolism of a drug can vary between different cell types within an organoid. Isotope tracing can help in understanding these cell-type-specific effects.
The data below illustrates the type of pharmacokinetic parameters that can be investigated using isotopically labeled procainamide in advanced cell models.
| Parameter | Description | Relevance in 3D Culture |
| Cellular Uptake Rate | The speed at which the compound enters the cells. | Determines how quickly the drug reaches its intracellular targets. |
| Efflux Rate | The rate at which the compound is transported out of the cells. | Provides information on potential drug resistance mechanisms. |
| Metabolic Conversion | The rate of conversion of procainamide to its metabolites. | Helps in understanding the metabolic capacity of the cellular model. |
| Intracellular Concentration | The steady-state concentration of the compound inside the cells. | Correlates with the pharmacological effect at the site of action. |
Microfluidic platforms and organ-on-a-chip (OOC) systems represent the next frontier in in vitro modeling, allowing for the dynamic culture of cells with controlled fluid flow and the creation of multi-organ systems on a single chip. nih.govnih.gov The integration of Procainamide-13C2 (hydrochloride) into these platforms, coupled with online analytical techniques like mass spectrometry, would enable real-time monitoring of drug metabolism and disposition. nih.govrsc.org
For instance, a "heart-on-a-chip" model could be perfused with a medium containing Procainamide-13C2. The effluent could then be analyzed to create a high-resolution temporal profile of procainamide metabolism. This would provide critical data on how the dynamic microenvironment influences the drug's behavior and effects.
In Vivo Animal Models for Systemic Research
In vivo animal models are indispensable for understanding the systemic effects of a drug. The use of Procainamide-13C2 (hydrochloride) in these models provides a powerful method for conducting detailed pharmacokinetic and pharmacodynamic studies.
A significant application of Procainamide-13C2 in animal models is the investigation of drug-drug interactions. By co-administering unlabeled procainamide and a potential interacting drug, and then introducing a dose of Procainamide-13C2, researchers can precisely distinguish between the pre-existing drug and the newly introduced dose. This allows for a clear assessment of how the interacting drug affects the absorption, distribution, metabolism, and excretion (ADME) of procainamide.
For example, studies have investigated the interaction between procainamide and cimetidine, an inhibitor of certain renal transporters, in rats. mdpi.com The use of a labeled compound in such a study would provide unambiguous data on the clearance and renal secretion of procainamide in the presence of the interacting drug.
The table below summarizes known interactions of procainamide with other compounds, which could be further elucidated using Procainamide-13C2 in animal models. drugbank.comdrugs.com
| Interacting Compound | Potential Effect on Procainamide |
| Cimetidine | Increased serum concentration due to decreased renal clearance. mdpi.com |
| Amiodarone | Increased serum concentration of procainamide. |
| Drugs that prolong the QTc interval | Increased risk of cardiac arrhythmias. |
The stable isotope label in Procainamide-13C2 allows for tracing the molecule's journey not just through the body, but also within tissues and cells. Following administration in an animal model, tissue samples can be collected and analyzed using techniques like mass spectrometry imaging. This can reveal the distribution of procainamide and its metabolites in different organs and even within subcellular compartments.
A study in humans demonstrated that the myocardial uptake of procainamide is rapid, with concentrations in the coronary sinus equilibrating with arterial concentrations within 30 minutes. nih.gov The use of Procainamide-13C2 in animal models could further refine this understanding by allowing for more detailed and invasive tissue sampling to map the drug's distribution within the heart muscle itself.
Furthermore, understanding the metabolism of procainamide is crucial, as its major metabolite, N-acetylprocainamide (NAPA), is also pharmacologically active. nih.gov A metabolomic study in humans and mice identified several novel metabolites of procainamide and highlighted significant interspecies differences in metabolism. nih.gov The use of Procainamide-13C2 in these animal models would be essential for accurately tracing the metabolic fate of the parent compound and understanding the species-specific pathways, which has important implications for the translation of preclinical findings to humans.
Broader Scientific Contributions and Future Research Directions
Advancements in Mass Spectrometry-Based Metabolomics and Proteomics with Labeled Standards
The use of stable isotope-labeled compounds like Procainamide-13C2 (hydrochloride) is fundamental to modern mass spectrometry (MS)-based metabolomics and proteomics. In these fields, researchers aim to identify and quantify a vast number of metabolites or proteins within a biological sample. Procainamide-13C2 (hydrochloride) acts as an internal standard, which is a compound added to a sample in a known quantity. nuvisan.com Because it is chemically identical to the naturally occurring procainamide (B1213733) but has a slightly different mass due to the 13C isotopes, it can be distinguished by the mass spectrometer. nuvisan.com This allows for the correction of variations that can occur during sample preparation, extraction, and analysis, ultimately leading to more accurate and reliable quantification of the unlabeled procainamide and its metabolites. nuvisan.com
A significant application of this approach is in the study of drug metabolism. For instance, metabolomic analysis using ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS) has been employed to investigate the metabolic pathways of procainamide in humans and animal models. nih.govnih.govpsu.edu Such studies have successfully identified numerous metabolites of procainamide, including novel ones, and have shed light on the enzymatic processes involved in its transformation within the body. nih.govnih.govpsu.edu This detailed metabolic mapping is crucial for understanding the therapeutic effects and potential side effects of the drug. nih.govnih.govpsu.edu
In proteomics, while the direct application of Procainamide-13C2 might be less common, the principle of using stable isotope-labeled standards is a cornerstone of quantitative proteomics techniques. These methods enable the precise measurement of protein abundance, which is critical for identifying biomarkers for diseases and understanding disease mechanisms. nih.gov The development and application of labeled standards have significantly enhanced the throughput and accuracy of proteomics studies, allowing for the analysis of thousands of proteins in a single experiment. nih.gov
Potential for Isotopic Labeling in Advanced Preclinical Drug Discovery and Development Methodologies
Isotopically labeled compounds are indispensable tools throughout the drug discovery and development process. researchgate.net The incorporation of stable isotopes, such as 13C in Procainamide-13C2, into drug candidates offers a non-radioactive method for tracing the fate of a drug molecule in biological systems. medchemexpress.com This is particularly valuable in preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are critical for assessing the pharmacokinetic properties of a new drug. europa.eu
By using labeled compounds like Procainamide-13C2, researchers can accurately track the parent drug and its metabolites in various tissues and fluids, providing essential data on how the drug is absorbed, where it goes in the body, how it is metabolized, and how it is eliminated. researchgate.net This information is vital for optimizing drug candidates, as it can help improve their pharmacokinetic profiles and reduce the likelihood of failure in later clinical phases. europa.eu The use of stable isotope labeling allows for the simultaneous assessment of multiple metabolic pathways over extended periods, offering a more comprehensive understanding of a drug's behavior in vivo compared to other methods. frontiersin.org
The ability to synthesize stable isotope-labeled versions of small molecules, peptides, carbohydrates, and lipids has become a key capability in advancing drug development. nuvisan.com This allows for robust bioanalysis and the generation of high-quality data to support critical decisions in the journey of a new therapeutic from the laboratory to the clinic. nuvisan.com
Methodological Innovations in Analytical Chemistry and Biochemistry
The use of Procainamide-13C2 (hydrochloride) and similar labeled compounds has spurred methodological innovations in analytical chemistry and biochemistry. The demand for precise and sensitive analytical methods for quantifying drugs and their metabolites has driven the development of advanced analytical techniques. For example, various methods have been developed for the analysis of procainamide hydrochloride, including electrochemical techniques like coulometry and voltammetry. researchgate.net
Furthermore, the need to trace the metabolic fate of drugs has led to the refinement of mass spectrometry techniques and their coupling with separation methods like liquid chromatography. nih.gov These advancements allow for the detailed characterization of complex mixtures of metabolites, even at very low concentrations. nih.gov The insights gained from these studies, such as the identification of novel metabolic pathways for procainamide, contribute to a deeper understanding of biochemical processes and drug-body interactions. nih.govnih.govpsu.edu
The principles of using internal standards and isotope dilution mass spectrometry, exemplified by the application of Procainamide-13C2, are now widely applied across various areas of analytical chemistry for accurate quantification.
Challenges and Opportunities in Stable Isotope Research for Complex Biological Systems
While the use of stable isotope-labeled compounds has revolutionized many areas of biological research, there are still challenges and opportunities for future development. One of the primary challenges is the synthesis of isotopically labeled compounds, which can be complex and costly. nih.govresearchgate.net The development of more efficient and versatile methods for late-stage isotope labeling, where the isotope is introduced at a later step in the synthesis, is an active area of research. nih.govresearchgate.net
Another challenge lies in the interpretation of the vast datasets generated by modern metabolomics and proteomics experiments. frontiersin.org Integrating this data with other "omics" data, such as genomics and transcriptomics, is crucial for a systems-level understanding of biological processes and disease. frontiersin.org Mathematical modeling and bioinformatics play a critical role in extracting meaningful biological insights from this complex data. frontiersin.org
Despite these challenges, the opportunities for stable isotope research are immense. The continued development of analytical technologies and computational tools will enable even more detailed investigations into the metabolic reprogramming that occurs in diseases like cancer and cardiovascular disease. frontiersin.orgnih.gov Stable isotope tracing is a powerful tool for understanding the mechanisms of action of therapeutic agents and for identifying new drug targets. nih.gov As our ability to manipulate and detect stable isotopes improves, we can expect to gain unprecedented insights into the dynamic and intricate workings of complex biological systems.
Q & A
Q. What are the critical parameters for validating Procainamide-13C2 (hydrochloride) dissolution in pharmacokinetic studies?
-
Methodological Answer : Use pH 3.0 phosphate buffer for dissolution testing. Ultrasonicate tablets to ensure complete disintegration, centrifuge, and quantify via UV or HPLC. Calculate uniformity of dosage units using the formula:
where = reference standard mass, = absorbance ratios, and = dilution volume .
Advanced Research Questions
Q. How can researchers design experiments to assess isotopic effects of ¹³C labeling on Procainamide’s metabolic stability?
- Methodological Answer : Conduct comparative in vitro metabolism assays using liver microsomes. Pair Procainamide-13C2 with unlabeled controls, and quantify metabolites via LC-MS/MS. Monitor isotopic enrichment ratios and half-life differences. Use kinetic modeling to evaluate ¹³C-induced metabolic shifts, ensuring statistical power through triplicate experiments .
Q. What strategies resolve contradictions in purity assessments between UV spectrophotometry and titration methods?
- Methodological Answer : Cross-validate results by analyzing known impurities (e.g., free base or degradation products) via HPLC with a C18 column. For UV-titration discrepancies, check for non-ionizable contaminants or matrix effects. Apply Bland-Altman statistical analysis to quantify bias and establish method concordance .
Q. How to optimize stability studies for Procainamide-13C2 (hydrochloride) under varying storage conditions?
- Methodological Answer : Design accelerated stability tests at 40°C/75% RH for 6 months, with periodic sampling. Monitor degradation via forced hydrolysis (acid/base/oxidative stress) and photostability (ICH Q1B guidelines). Use Arrhenius modeling to extrapolate shelf life, correlating degradation kinetics with isotopic integrity .
Q. What experimental frameworks validate Procainamide-13C2 (hydrochloride) in tracer studies for cardiac electrophysiology research?
- Methodological Answer : Employ Langendorff-perfused heart models with ¹³C-labeled Procainamide. Use NMR or isotopic mass spectrometry to track incorporation into myocardial tissue. Compare action potential duration (APD) modulation between labeled and unlabeled forms, controlling for buffer composition and perfusion rates .
Methodological Best Practices
Q. How to ensure reproducibility in Procainamide-13C2 (hydrochloride) assays across laboratories?
- Methodological Answer : Adopt harmonized protocols (e.g., USP/Ph.Eur. guidelines) for sample preparation and instrumentation. Share validated reference materials and participate in inter-laboratory proficiency testing. Document all parameters (e.g., wavelength, mobile phase pH) to minimize variability .
Q. What statistical approaches are recommended for analyzing dose-response data in Procainamide-13C2 toxicity studies?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to model IC₅₀/EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. For censored data (e.g., survival assays), employ Kaplan-Meier analysis with log-rank tests .
Q. How to structure a research manuscript on Procainamide-13C2 (hydrochloride) to meet journal standards?
- Methodological Answer : Follow IMRAD structure:
- Introduction : Highlight isotopic labeling’s role in tracking drug distribution .
- Methods : Detail synthesis, purity validation, and assay conditions .
- Results : Use tables for purity data and figures for kinetic profiles (avoid excessive structures) .
- Discussion : Contrast findings with unlabeled Procainamide studies, emphasizing isotopic impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
